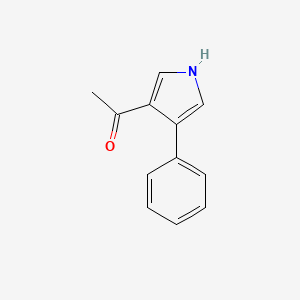

1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 40167-28-0. It has a molecular weight of 185.23 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of “this compound” involves two stages . In the first stage, this compound reacts with sodium hydride in N,N-dimethyl-formamide at 0℃ for 0.5 hours. In the second stage, hexafluorobenzene is added to the reaction mixture in N,N-dimethyl-formamide at 20℃ for 2 hours .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H11NO/c1-9(14)11-7-13-8-12(11)10-5-3-2-4-6-10/h2-8,13H,1H3 .Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 157-158℃ .科学的研究の応用

Synthesis Methods and Applications

Metal-Free Synthesis in Aqueous Medium : An efficient metal-free method for synthesizing polysubstituted pyrrole derivatives, including 1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one, has been developed. This involves intermolecular cycloaddition in the presence of surfactants and uses water as a solvent under microwave conditions, yielding good to excellent outcomes (Kumar, Rāmānand, & Tadigoppula, 2017).

One-Pot Synthesis with Nano Copper Oxide : A one-pot synthesis method using nano copper oxide as a heterogeneous nanocatalyst has been described for highly substituted pyrroles. This method is noted for its excellent yields and cost-effectiveness, leveraging aromatic aldehydes, β-keto esters, and nitromethane (Saeidian, Abdoli, & Salimi, 2013).

Electrochemical and Structural Properties

Electronically Intercommunicating Iron Centers : Research on diferrocenyl-1-phenyl-1H-pyrrole and tetraferrocenyl-1-phenyl-1H-pyrrole has shown significant electron delocalization in the pyrrole core system. These compounds exhibit reversible one-electron transfer processes, highlighting their electrochemical properties (Hildebrandt, Schaarschmidt, & Lang, 2011).

Influence on Electrooptic Film Fabrication : Studies have shown the influence of pyrrole-pyridine-based dibranched chromophores on covalent self-assembly, thin-film microstructure, and nonlinear optical response. These compounds contribute significantly to electrooptic applications (Facchetti et al., 2006).

Antimicrobial Properties

- Antimicrobial Evaluation of Pyrrole Derivatives : A series of substituted pyrrole derivatives have been synthesized and evaluated for their antimicrobial activity, highlighting the potential of such compounds in medical applications (Kumar, Kumar, & Nihana, 2017).

Polymer Synthesis and Properties

- Synthesis and Effects of Substituents on Properties : Conducting polymers based on pyrrole derivatives have been synthesized, showing variations in electrical conductivity and thermal stability based on the substituents used. These findings are significant for electronic applications (Pandule et al., 2014).

Safety and Hazards

The safety information for “1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one” includes several hazard statements: H302, H315, H319, H335. The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

1-(4-phenyl-1H-pyrrol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9(14)11-7-13-8-12(11)10-5-3-2-4-6-10/h2-8,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTOZWJDRBYWHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC=C1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2406629.png)

![N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide](/img/structure/B2406631.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2406633.png)

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2406650.png)